molecular formula C16H11BrN6O B2629891 1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-59-0

1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2629891
CAS No.: 892761-59-0
M. Wt: 383.209
InChI Key: WZXZZLMUCBMFLD-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H11BrN6O and its molecular weight is 383.209. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 1-(4-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized through various chemical reactions. The methodologies often involve the reaction of different intermediates such as oxadiazoles, triazoles, and amines under specific conditions to obtain novel derivatives with potential biological and chemical applications. For instance, a study outlined the synthesis and characterization of novel triazole derivatives with antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Kaneria et al., 2016).

Antimicrobial Activities

Several studies have highlighted the antimicrobial properties of compounds similar to the one . These compounds have been tested against various bacterial and fungal strains, demonstrating good to moderate activities. This suggests their potential as frameworks for designing new antimicrobial drugs. For example, Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial effectiveness, underscoring the chemical class's importance in medicinal chemistry (Bektaş et al., 2007).

Material Science and Energetic Materials

The structural features of this compound and related compounds have been explored for applications in material science, particularly in the development of energetic materials. A notable study by Cao et al. (2020) focused on synthesizing a bi-heterocyclic skeleton with significant heat of formation and energetic salts with high detonation heat, indicating potential applications in explosives and propellants (Cao et al., 2020).

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXZZLMUCBMFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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